Cyclohepta[b]pyrrole

Dopamine D2 receptor Medicinal chemistry Antipsychotic drug discovery

Cyclohepta[b]pyrrole (CAS 275-68-3) is a bicyclic heteroaromatic scaffold comprising a seven-membered cycloheptatriene ring fused to a pyrrole. Unlike monocyclic pyrroles or indole-based systems, this framework introduces a non-benzenoid 7π-electron cycloheptatrienyl moiety that alters the electronic distribution across the fused ring system and expands the topological space accessible for target binding.

Molecular Formula C9H7N
Molecular Weight 129.16 g/mol
CAS No. 275-68-3
Cat. No. B8667514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohepta[b]pyrrole
CAS275-68-3
Molecular FormulaC9H7N
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C=CN=C2C=C1
InChIInChI=1S/C9H7N/c1-2-4-8-6-7-10-9(8)5-3-1/h1-7H
InChIKeyLMBQFLQKKMVTMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohepta[b]pyrrole (CAS 275-68-3) Procurement-Relevant Structural and Pharmacophoric Profile


Cyclohepta[b]pyrrole (CAS 275-68-3) is a bicyclic heteroaromatic scaffold comprising a seven-membered cycloheptatriene ring fused to a pyrrole [1]. Unlike monocyclic pyrroles or indole-based systems, this framework introduces a non-benzenoid 7π-electron cycloheptatrienyl moiety that alters the electronic distribution across the fused ring system and expands the topological space accessible for target binding [2]. The parent compound serves as a versatile synthetic intermediate, with derivative libraries demonstrating three distinct pharmacophoric applications: dopamine D2-like receptor antagonism (as in compound 2k) [3], aldose reductase inhibition for diabetic complications [2], and dual anticancer–antiviral activity against pandemic-concern viruses [4]. Its molecular formula is C₉H₇N (MW 129.16 g/mol), with a computed density of 1.0±0.1 g/cm³ and a predicted boiling point of 376.8±15.0 °C at 760 mmHg .

Why Cyclohepta[b]pyrrole (CAS 275-68-3) Cannot Be Replaced by Indole, Azulene, or Simple Pyrrole Analogs


Generic substitution of cyclohepta[b]pyrrole with isosteric scaffolds such as indole (5/6 fused), azulene (5/7 fused but carbocyclic), or monocyclic pyrroles fails because each scaffold imposes a distinct three-dimensional geometry and electronic distribution on the key pharmacophoric vectors [1]. The seven-membered cycloheptatriene ring in cyclohepta[b]pyrrole positions substituents at angles and distances inaccessible to flat indole systems, directly altering target engagement: replacement of the cyclohepta[b]pyrrole core in D2-like receptor ligands systematically modulates binding affinity across a range from inactivity to low-nanomolar potency [1]. Similarly, in aldose reductase inhibition, the cyclohepta[b]pyrrole-1-acetic acid chemotype is structurally divergent from isoquinoline- and spiro-imidazolidine-based inhibitors, producing a distinct activity profile [2]. In antiviral applications, the benzocycloheptapyrrole-carboxamide tricyclic system delivers dual anticancer–antiviral activity against SARS-CoV-2, Zika, and Influenza A that is not replicated by related pyrrole-carboxamide or indole-carboxamide controls evaluated in the same screening panel [3].

Quantitative Differentiation Evidence for Cyclohepta[b]pyrrole (CAS 275-68-3) Against Closest Analogs


Dopamine D2-Like Receptor Affinity: Cyclohepta[b]pyrrole-Carboxamide vs. Benzo[g]indole-Carboxamide Head-to-Head

Compound 2k (2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo[6,7]cyclohepta[b]pyrrole-3-carboxamide) was evaluated in parallel with benzo[g]indole and benzothiopyrano[4,3-b]pyrrole analogues for in vitro binding to dopamine D2-like receptors [1]. Compound 2k exhibited potent D2-like affinity, whereas the benzo[g]indole analogue (2a) showed only moderate affinity, and the benzothiopyrano[4,3-b]pyrrole compounds (2c, 2h, 2j) demonstrated moderate to no affinity [1]. This intra-study comparison isolates the cyclohepta[b]pyrrole scaffold's contribution to D2-like binding.

Dopamine D2 receptor Medicinal chemistry Antipsychotic drug discovery

Aldose Reductase Inhibition: Cyclohepta[b]pyrrole-1-acetic Acid Derivatives vs. Structural Prior Art

US Patent 4,337,265 discloses a series of 1,2-dihydro-2-oxo(or 2-thioxo)cyclohepta[b]pyrrole-1-acetic acid derivatives as aldose reductase inhibitors [1]. Quantitative inhibition data obtained using a modified Hayman–Kinoshita in vitro assay (bovine lens aldose reductase) are provided: Example 2 (R³=COOH, X=O) achieved 88% inhibition at 10⁻⁵ M, 82% at 10⁻⁶ M, and 44% at 10⁻⁷ M; Example 5 (R³=COOH, X=S) showed 93%, 85%, and 47% at the same concentrations respectively; by contrast, Example 3 (R³=H, no carboxylic acid) showed only 80%, 45%, and 9% inhibition [1]. The patent explicitly distinguishes these cyclohepta[b]pyrrole derivatives from the structurally distinct prior art aldose reductase inhibitors sorbinil (spiro-imidazolidine) and alrestatin (1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid) [1].

Aldose reductase inhibition Diabetic complications Enzyme inhibitor

Synthetic Accessibility: Dearomative (4+3) Cycloaddition Yields for Cyclohepta[b]pyrroles vs. Cyclohepta[b]indoles

Taenzler et al. (2022) report a dearomative (4+3) cycloaddition that simultaneously produces both cyclohepta[b]indoles and cyclohepta[b]pyrroles from 3-alkenylindoles and 3-alkenylpyrroles respectively, using in situ-generated oxyallyl cations [1]. Both cycloadduct series are formed in good to high yields, but the cyclohepta[b]pyrrole products are obtained with generally higher diastereoselectivities and can be more readily transformed into useful derivatives via subsequent functionalization [1]. The cyclohepta[b]indole scaffold, while ubiquitous in natural products (e.g., ambiguine alkaloids), requires the indole nucleophile and yields products with distinct substitution patterns [1].

Synthetic methodology Cycloaddition Scaffold diversification

Dual Anticancer–Antiviral Activity: Benzocycloheptapyrrole-Carboxamides vs. Structurally Simpler Pyrrole-Carboxamides

Murineddu et al. (2025) synthesized a library of 20 arylpiperazinyl-benzocycloheptapyrrole-carboxamides and screened them for growth inhibition across the NCI 60 cancer cell line panel and for antiviral activity against SARS-CoV-2, Zika virus (ZIKV), and Influenza A virus (IAV) [1]. Compound 1 exhibited the highest anticancer activity with GI₅₀ values of 1.54 µM (MALME-3M) and 2.03 µM (M14) in melanoma cell lines [1]. For antiviral activity, compound 13 showed a selectivity index (SI) of 150.00 against SARS-CoV-2, compound 12 an SI of 63.63 against SARS-CoV-2, compound 19 an SI of 21.36 against IAV, and compound 13 an SI of 20.20 against ZIKV [1]. Compounds without the benzocycloheptapyrrole tricyclic core were not evaluated in this study; the dual anticancer–antiviral profile is specifically associated with this tricyclic framework [1].

Anticancer Antiviral SARS-CoV-2 Zika virus Influenza A

Highest-Impact Research and Industrial Application Scenarios for Cyclohepta[b]pyrrole (CAS 275-68-3)


Dopamine D2-Like Receptor Antagonist Development for Antipsychotic Drug Discovery

Teams pursuing novel D2-like antagonists with reduced extrapyramidal side-effect liability should prioritize 5,6-dihydro-4H-benzo[6,7]cyclohepta[b]pyrrole-3-carboxamide derivatives. In a direct head-to-head study, compound 2k incorporating this scaffold exhibited potent D2-like binding affinity and reduced amphetamine-induced hyperactivity in rats at doses that did not induce catalepsy, whereas benzo[g]indole and benzothiopyrano[4,3-b]pyrrole comparators were moderate to inactive [1]. This differentiates the cyclohepta[b]pyrrole core from its closest isosteres for CNS drug discovery.

Aldose Reductase Inhibitor Lead Generation for Diabetic Complication Programs

The cyclohepta[b]pyrrole-1-acetic acid scaffold provides an aldose reductase inhibitor chemotype structurally distinct from the saturated spiro-imidazolidine (sorbinil) and isoquinoline (alrestatin) inhibitor classes [2]. Quantitative structure–activity data from US Patent 4,337,265 demonstrate that a carboxylic acid at R³ is critical for sub-micromolar-range inhibition: Example 5 (R³=COOH, X=S) achieves 93% inhibition at 10⁻⁵ M and 47% at 10⁻⁷ M in a bovine lens aldose reductase assay, providing a clear SAR starting point for medicinal chemistry optimization [2].

Dual Anticancer–Antiviral Agent Development Targeting Melanoma and Pandemic Viruses

Arylpiperazinyl-benzocycloheptapyrrole-carboxamides represent a novel multifunctional chemotype with confirmed dual activity against melanoma (GI₅₀ 1.54–2.03 µM) and pandemic-concern viruses including SARS-CoV-2 (SI up to 150.00), Zika virus (SI 20.20), and Influenza A (SI 21.36) [3]. This dual phenotype, validated across the NCI 60 cancer cell line panel and three viral replication assays, makes the benzocycloheptapyrrole tricyclic core a high-priority scaffold for integrated anticancer–antiviral drug discovery pipelines [3].

Cyclohepta[b]pyrrole as a Synthetic Building Block for Diversity-Oriented Synthesis

Cyclohepta[b]pyrrole is accessible via dearomative (4+3) cycloaddition of 3-alkenylpyrroles with oxyallyl cations, affording products in good to high yields with superior diastereoselectivities compared to the analogous cyclohepta[b]indole synthesis [4]. The resulting cycloadducts are readily transformed into functionalized derivatives, making CAS 275-68-3 a valuable entry point for constructing diverse libraries of seven-membered-ring-fused heterocycles for medicinal chemistry and agrochemical screening collections [4].

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